Ethyl 4,5-dimethyl-2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a thiophene ring, a pyridine ring, and an oxadiazole ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Enaminones, for example, can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Heterocyclic Synthesis and Antioxidant Activity
Research on similar thiophene derivatives has demonstrated their significance in the synthesis of densely functionalized pyrroles and thiophenes. These compounds are valuable for their orthogonal synthesis methods, providing efficient routes to polyfunctionalized heterocycles not easily obtained by other means (Cheng et al., 2010). Additionally, certain thiophene carboxylates have been synthesized and evaluated for their antioxidant activities, suggesting the potential of these compounds in oxidative stress-related research (Zaki et al., 2017).
Novel Synthetic Pathways
Thiophene and pyridine derivatives are subjects of extensive research due to their wide range of applications in developing new materials, pharmaceuticals, and dyes. Studies involving the synthesis of novel substituted 2-acetamido thiophene-4-styryl disperse dyes highlight innovative approaches to create styryl dyes with enhanced properties, indicating the relevance of thiophene derivatives in material science and chemistry (Rangnekar & Sabnis, 2007).
Applications in Heterocyclic Chemistry
Thiophene-based compounds have been utilized in generating a variety of heterocyclic compounds, showcasing the versatility of thiophene derivatives in synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This diversity underlines the compound's utility in exploring new chemical entities for pharmaceuticals and agrochemicals (Mohareb et al., 2004).
Antimicrobial Activities
Some newly synthesized thiophene-containing heterocyclic compounds have been tested for antimicrobial activity, demonstrating significant potential as antibacterial agents. This suggests the utility of such compounds in developing new antimicrobial agents to combat resistant bacterial strains (Azab et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-4-25-17(24)14-10(2)11(3)28-16(14)20-13(23)9-27-18-22-21-15(26-18)12-5-7-19-8-6-12/h5-8H,4,9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHEJQWERIFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.